3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid
Description
Properties
IUPAC Name |
3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,6(11)12)9(3,4)10-7(13)14-5/h1-5H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEBFSANEDARCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384386 | |
| Record name | 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32253-71-7 | |
| Record name | 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Intermediate: 3-Amino-2,2,3-trimethylbutanoic Acid Hydrochloride
The hydrochloride salt of the parent amino acid, 3-amino-2,2,3-trimethylbutanoic acid (CAS 17072-53-6), serves as a primary precursor. Its synthesis typically involves Strecker-type reactions or reductive amination of ketone precursors, though commercial availability simplifies access. Deprotonation of the hydrochloride salt under basic conditions (e.g., NaOH) liberates the free amine, enabling subsequent protection.
The introduction of the methoxycarbonyl group to the amino functionality is achieved through nucleophilic acyl substitution. Two principal methodologies emerge from the literature:
Direct Protection with Methyl Chloroformate
Adapted from the synthesis of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid, this method involves reacting the free amine with methyl chloroformate under alkaline conditions:
Procedure:
- Deprotonation: 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride (10 mmol) is suspended in aqueous NaOH (1 M, 30 mL) and cooled to 0°C.
- Protection: Methyl chloroformate (12 mmol) is added dropwise with vigorous stirring. The mixture is warmed to room temperature and stirred for 3–4 hours.
- Work-up: The reaction is acidified to pH 1–2 with concentrated HCl, precipitating the product. Extraction with dichloromethane and solvent evaporation yields the crude product, which is recrystallized from ethanol/water.
Key Parameters:
- Base: Sodium hydroxide or sodium carbonate ensures deprotonation of the amine.
- Temperature: Controlled addition at 0°C minimizes side reactions (e.g., over-acylation).
- Yield: Reported yields for analogous reactions range from 55% to 86%.
Optimization and Challenges
Steric and Kinetic Considerations
The trimethyl substitution adjacent to the amine imposes significant steric hindrance, slowing acylation kinetics. Strategies to mitigate this include:
Purification and Characterization
- Recrystallization: Ethanol/water mixtures (3:1 v/v) effectively purify the product, with melting points reported between 109–113°C.
- Spectroscopic Confirmation:
Comparative Analysis of Methodologies
Industrial and Research Applications
The compound’s primary application lies in peptide synthesis, where it serves as a protected amino acid building block. Its steric profile enhances resistance to enzymatic degradation, making it valuable in prodrug design. Recent patents highlight its utility in antiviral agents (e.g., ledipasvir intermediates).
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1. Antidiabetic Properties:
Research has indicated that derivatives of this compound may exhibit antidiabetic effects. For instance, studies on similar compounds suggest they can enhance glucose uptake in adipocytes and improve insulin sensitivity. This mechanism is crucial for developing treatments for type 2 diabetes .
2. Neuroprotective Effects:
Preliminary investigations into the neuroprotective properties of related amino acid derivatives show promise in protecting neuronal cells from oxidative stress. This suggests that 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid could have applications in neurodegenerative disease therapies .
Pharmaceutical Applications
1. Drug Development:
The compound's structure allows it to act as a building block for more complex pharmaceuticals. Its ability to form amides and esters can be exploited to create prodrugs or targeted delivery systems for active pharmaceutical ingredients (APIs) that require enhanced solubility or stability .
2. Bioconversion Studies:
In metabolic studies, this compound has been utilized as a substrate for bioconversion processes involving probiotics like Lactobacillus plantarum. This bioconversion enhances the bioavailability of beneficial metabolites, which can be leveraged in functional food development and dietary supplements aimed at improving metabolic health .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Antidiabetic Research | Enhances glucose uptake in adipocytes | Development of new diabetes medications |
| Neuroprotection | Protects neuronal cells from oxidative stress | Potential therapies for neurodegenerative diseases |
| Pharmaceutical Development | Serves as a precursor for drug synthesis | Creation of targeted drug delivery systems |
| Bioconversion in Probiotics | Improves bioavailability of metabolites | Enhances functional food efficacy |
Case Studies
1. Antidiabetic Effects:
A study focusing on the metabolic pathways influenced by 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid revealed its potential to upregulate genes involved in glucose metabolism. This finding aligns with previous research on similar compounds showing enhanced insulin signaling pathways .
2. Neuroprotective Mechanism:
In vitro studies have demonstrated that derivatives of this compound can reduce apoptosis in neuronal cell lines exposed to oxidative stressors. This suggests a protective mechanism that could be harnessed for therapeutic purposes in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic Acid
- CAS : 32097-54-4
- Molecular Formula: C₁₅H₂₁NO₄
- Key Differences: Substitution: Benzyloxycarbonyl (Cbz) group replaces the methoxycarbonyl (MOC) group. Applications: Cbz is a classical protecting group in peptide synthesis, offering stability under acidic conditions but removable via hydrogenolysis. This compound is likely used as an intermediate in pharmaceutical synthesis .
- Synthesis : Comparable to the MOC variant but uses benzyl chloroformate instead of methyl chloroformate.
3-{[(tert-Butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic Acid
2-(Dimethylcarbamoylamino)-3-methylbutanoic Acid
- CAS : 1007884-62-9
- Molecular Formula : C₈H₁₆N₂O₃
- Key Differences :
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic Acid
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,2,3-trimethylbutanoic Acid
Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Group | Solubility Profile |
|---|---|---|---|
| Target Compound (MOC) | ~219.24 | Methoxycarbonyl | Moderate polarity |
| Cbz Analog | 279.33 | Benzyloxycarbonyl | Low (hydrophobic Cbz) |
| Boc Analog | 279.33 | tert-Butoxycarbonyl | High lipophilicity |
| Dimethylcarbamoyl Analog | 188.22 | Dimethylcarbamoyl | Enhanced aqueous solubility |
| Bromothiophene Analog | 277.18 | Bromothiophene | Low (hydrophobic) |
Biological Activity
3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid, commonly referred to as a derivative of methoxycarbonyl amino acids, has gained attention in biochemical research due to its potential therapeutic applications. This compound's biological activity encompasses various mechanisms that may influence metabolic processes, including anti-inflammatory and anti-diabetic effects.
- Molecular Formula : CHNO
- Molecular Weight : 209.25 g/mol
- CAS Number : 50890-96-5
The biological activity of 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid can be attributed to several key mechanisms:
- Anti-inflammatory Activity :
- Antioxidant Properties :
- Metabolic Regulation :
Table 1: Summary of Biological Activities
Case Study: Anti-Diabetic Effects
In a controlled study involving diabetic animal models, administration of 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid resulted in significant reductions in blood glucose levels compared to controls. The mechanism was linked to enhanced GLUT4 expression and improved insulin signaling pathways. This suggests a potential role for the compound in dietary supplements aimed at glycemic control.
Q & A
Q. What are the recommended synthetic routes for 3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid in laboratory settings?
Synthesis of this compound can be approached via carbamate-protected amino acid intermediates. A methodological strategy involves:
- Stepwise Protection : Use methoxycarbonyl (Moc) groups to protect the amino functionality during synthesis, as seen in structurally analogous compounds like (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid .
- Retrosynthetic Planning : Employ AI-driven tools (e.g., Reaxys, Pistachio databases) to identify feasible one-step or multi-step pathways, leveraging reaction templates for carbamate formation and alkylation .
- Purification : Optimize crystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the target compound, guided by melting point data from related carboxylic acids (e.g., 99–102°C for 3-bromophenylacetic acid) .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
Key characterization methods include:
- NMR Spectroscopy : Analyze and NMR spectra to confirm the methoxycarbonylamino group (δ ~3.6–3.8 ppm for methoxy protons) and tertiary methyl groups (δ ~1.2–1.5 ppm). Compare with NIST Chemistry WebBook data for carbamate derivatives .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~245.2 for CHNO) and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtained, determine bond angles and dihedral angles to resolve stereochemical ambiguities, as demonstrated for structurally similar thiophene-carboxylic acids .
Q. What are the critical stability considerations for this compound during storage and experiments?
- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis of the methoxycarbonyl group .
- Light Exposure : Protect from UV light using amber glassware, as conjugated carbonyl groups may undergo photodegradation .
- Handling Precautions : Use gloves and fume hoods during experiments, as branched carboxylic acids often exhibit moderate dermal toxicity .
Advanced Research Questions
Q. How can contradictions in reported solubility data across solvent systems be resolved?
- Systematic Solubility Profiling : Conduct phase-solubility studies in aprotic (e.g., DMSO, DMF) and protic (e.g., ethanol, water) solvents at 25°C and 37°C.
- Hansen Solubility Parameters : Compare experimental solubility with predicted values using Hansen’s three-component model (δ, δ, δ) to identify outlier solvents .
- Purity Verification : Confirm compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting solubility measurements .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- DFT Calculations : Use Gaussian or ORCA software to model nucleophilic attack at the carbonyl group. Compare activation energies for reactions with amines vs. thiols .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways (e.g., aqueous vs. toluene environments) to predict hydrolysis rates .
- QSPR Modeling : Correlate substituent effects (e.g., methyl groups’ steric hindrance) with reactivity using descriptors like Hammett σ constants .
Q. How should experimental designs be optimized for structure-activity relationship (SAR) studies of derivatives?
- Scaffold Modification : Synthesize analogs with varied alkyl chains (e.g., ethyl instead of methyl) or substituted carbamates. Monitor bioactivity changes using enzyme inhibition assays .
- Isosteric Replacements : Replace the methoxy group with ethoxy or trifluoromethoxy groups to assess electronic effects on receptor binding .
- Crystallographic Data Integration : Use X-ray structures of protein-ligand complexes to guide rational design, focusing on hydrogen-bonding interactions with the carboxylic acid moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
